2-[(E)-Benzylideneamino]-3-methoxybenzoic acid
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Overview
Description
2-[(E)-Benzylideneamino]-3-methoxybenzoic acid is an organic compound that belongs to the class of benzylideneamino derivatives This compound is characterized by the presence of a benzylideneamino group attached to a methoxybenzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-Benzylideneamino]-3-methoxybenzoic acid typically involves the condensation reaction between 3-methoxybenzoic acid and benzylideneamine. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale condensation reactions using automated reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-Benzylideneamino]-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the benzylideneamino group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(E)-Benzylideneamino]-3-methoxybenzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(E)-Benzylideneamino]-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzylideneamino derivatives: Compounds with similar benzylideneamino groups.
Methoxybenzoic acids: Compounds with similar methoxybenzoic acid cores.
Uniqueness
2-[(E)-Benzylideneamino]-3-methoxybenzoic acid is unique due to the specific combination of its benzylideneamino and methoxybenzoic acid moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
61212-90-6 |
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Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-(benzylideneamino)-3-methoxybenzoic acid |
InChI |
InChI=1S/C15H13NO3/c1-19-13-9-5-8-12(15(17)18)14(13)16-10-11-6-3-2-4-7-11/h2-10H,1H3,(H,17,18) |
InChI Key |
IJINUPNPXGVDRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1N=CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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